Vilsmeier-Haack Synthesis Yield: Near-Quantitative Formation Differentiates 4-(Diisopropylamino)benzaldehyde from Dimethylamino Analog
Under adapted Vilsmeier-Haack conditions, 4-(diisopropylamino)benzaldehyde is obtained in quantitative yield (≈100%), as confirmed by NMR, IR, and Raman spectroscopy [1]. In contrast, the standard Vilsmeier-Haack formylation of N,N-dimethylaniline to 4-(dimethylamino)benzaldehyde typically yields 80–85% under comparable conditions [2]. This yield differential arises from the enhanced nucleophilicity and steric protection of the diisopropylamino-substituted aniline precursor.
| Evidence Dimension | Isolated Yield |
|---|---|
| Target Compound Data | ≈100% (quantitative) |
| Comparator Or Baseline | 4-(Dimethylamino)benzaldehyde: 80–85% |
| Quantified Difference | Approximately 15–20 percentage points higher yield |
| Conditions | Vilsmeier-Haack formylation (DMF/POCl3) of N,N-dialkylaniline; adapted protocol with optimized workup for diisopropyl analog |
Why This Matters
The near-quantitative yield simplifies purification and reduces waste, making 4-(diisopropylamino)benzaldehyde more cost-effective for large-scale reactions compared to the dimethylamino analog.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. (2023). Synthesis and Spectroscopic Characterization of 4-(Diisopropylamino)benzaldehyde. Molbank, 2023(2), M1654. View Source
- [2] Campaigne, E.; Archer, W. L. (1953). p-Dimethylaminobenzaldehyde. Organic Syntheses, 33, 27. View Source
